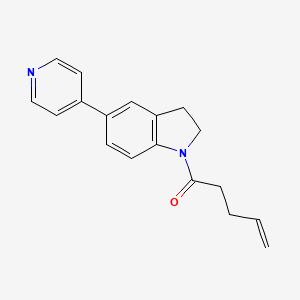

1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

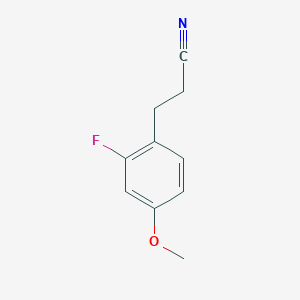

1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one is a useful research compound. Its molecular formula is C18H18N2O and its molecular weight is 278.355. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Reactions

The compound 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one and its derivatives have been utilized in Suzuki–Miyaura reactions. This involves palladium-catalyzed cross-coupling reactions leading to the synthesis of various substituted derivatives (El Bouakher et al., 2015).

Tautomeric Preferences

DFT calculations were used to study the tautomeric forms of similar compounds, providing insights into proton transfer mechanisms and changes in aromaticity, which are crucial for understanding the chemical behavior of these molecules (Dobosz et al., 2010).

Supramolecular Aggregation

Research has been conducted on the supramolecular aggregation of compounds structurally related to this compound. This involves the study of hydrogen bonding patterns and molecular interactions which are significant for material science applications (Low et al., 2007).

Novel Pyridine Betaines Synthesis

The synthesis of novel pyridine betaines, which are important in organic chemistry and pharmaceutical research, has been reported. These compounds were obtained from reactions involving similar structures to the one (Golovanov et al., 2019).

Antimicrobial Activities

Some derivatives have been synthesized and evaluated for their antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Bayrak et al., 2009).

3D Hydrogen-Bonded Frameworks

Studies have been done on the molecular structures, specifically focusing on hydrogen-bonded frameworks. This is crucial for understanding the molecular architecture and potential applications in crystal engineering (Low et al., 2007).

Pd-Catalyzed Heteroarylation

Palladium-catalyzed reactions have been used to synthesize derivatives of this compound, showing the compound’s versatility in organic synthesis (Danieli et al., 1998).

Future Directions

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through a variety of mechanisms, often resulting in changes in cellular function . The specific interactions and changes induced by this compound would depend on the particular target receptor and the biological context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context and the target receptors involved.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , this compound could potentially induce a variety of molecular and cellular changes depending on the specific target receptors and biological context.

Biochemical Analysis

Biochemical Properties

1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s indole nucleus is known for its ability to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic derivatives . These interactions often involve binding to active sites of enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors can lead to changes in signal transduction, impacting processes such as cell growth, differentiation, and apoptosis . Additionally, it may alter the expression of specific genes, thereby influencing cellular functions and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. It binds to the active sites of enzymes, altering their activity and subsequently affecting biochemical pathways . Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response . Toxicity studies have indicated that excessive doses can cause cellular damage and disrupt normal physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and alter the levels of specific metabolites . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its bioavailability and efficacy in various biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and the execution of its biological effects.

Properties

IUPAC Name |

1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-2-3-4-18(21)20-12-9-16-13-15(5-6-17(16)20)14-7-10-19-11-8-14/h2,5-8,10-11,13H,1,3-4,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEBTKUHPYMSFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2510869.png)

![methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate](/img/structure/B2510873.png)

![5-[(4-Bromophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2510875.png)

![N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2510876.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide](/img/structure/B2510879.png)

![5-[1-(3-Methylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2510880.png)

![8-[(E)-2-phenylethenesulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2510886.png)

![[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methanol](/img/structure/B2510887.png)

![5-Ethyl-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2510889.png)